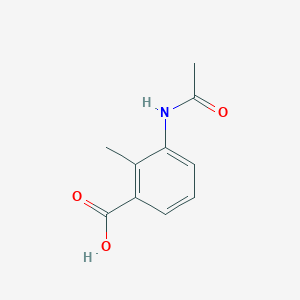

3-Acetamido-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3-acetamido-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-8(10(13)14)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXFTFZSOVTXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289245 | |

| Record name | 3-(Acetylamino)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103204-68-8 | |

| Record name | 3-(Acetylamino)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103204-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acetylamino)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Acetamido-2-methylbenzoic Acid

Introduction

3-Acetamido-2-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and organic synthesis. As a trifunctional molecule, featuring a carboxylic acid, a secondary amide (acetamido), and a methyl group on a benzene ring, it serves as a versatile scaffold for the synthesis of more complex molecules, including novel pharmaceutical candidates. Understanding its core chemical properties is paramount for its effective utilization as a synthetic building block. This guide provides a comprehensive overview of its physicochemical characteristics, a robust synthetic protocol, detailed spectroscopic analysis for structural confirmation, and insights into its chemical reactivity and safety considerations, tailored for professionals in drug discovery and development.

Physicochemical and Structural Properties

The unique arrangement of the functional groups in this compound dictates its physical properties, such as melting point, solubility, and crystalline structure. These foundational data are critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Acetylamino-2-methylbenzoic acid | [1] |

| CAS Number | Not explicitly assigned; precursor is 4389-45-1 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [3] |

| Molecular Weight | 193.20 g/mol | [4] |

| Monoisotopic Mass | 193.0739 Da | [5] |

| Appearance | Expected to be a crystalline solid | [6] |

| Melting Point | Data not available; precursor 3-amino-2-methylbenzoic acid melts at 181 °C | [7] |

| Solubility | Expected to have low solubility in water, but soluble in organic solvents like ethanol, DMSO, and ethyl acetate. | [8] |

| H-Bond Donor Count | 2 | [1] |

| H-Bond Acceptor Count | 3 | [1] |

Synthesis and Purification

The most logical and widely practiced approach to synthesizing this compound involves the N-acetylation of its corresponding amine precursor, 3-amino-2-methylbenzoic acid. This precursor is typically prepared via the reduction of 2-methyl-3-nitrobenzoic acid.[7][9] The overall synthetic pathway is a reliable two-step process.

Caption: General two-step synthesis pathway.

Experimental Protocol: Acetylation of 3-Amino-2-methylbenzoic Acid

This protocol details the conversion of the amine precursor to the final acetamido product. The use of acetic anhydride is a standard and efficient method for N-acetylation.

Materials:

-

3-Amino-2-methylbenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (as solvent, optional) or water

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution: In a round-bottom flask, suspend 1.0 equivalent of 3-amino-2-methylbenzoic acid in a minimal amount of glacial acetic acid or water.

-

Reagent Addition: While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the suspension. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60 °C for 30 minutes to ensure complete reaction. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add cold deionized water to precipitate the crude product. The acetamido derivative is typically less soluble in aqueous media than the amino-acid salt precursor.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining acetic acid and unreacted starting material.

-

Drying: Dry the purified white solid in a vacuum oven at 60-70 °C to a constant weight.

Causality Note: Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

Spectroscopic Characterization

Confirming the molecular structure is a critical, self-validating step in synthesis. The following spectroscopic data are predicted based on the known effects of the constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3300 - 3200 | N-H (Amide) | Stretch | Medium, sharp peak |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretch | Very broad, often overlaps with C-H stretches |

| 3000 - 2850 | C-H (Methyl & Aromatic) | Stretch | Weak to medium peaks |

| ~1700 - 1680 | C=O (Carboxylic Acid) | Stretch | Strong, sharp peak |

| ~1660 - 1640 | C=O (Amide I Band) | Stretch | Strong, sharp peak |

| ~1550 | N-H Bend / C-N Stretch | Amide II Band | Medium intensity peak |

| 1600, 1475 | C=C (Aromatic) | Stretch | Two to three sharp peaks of variable intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Chemical shifts are predicted relative to TMS (Tetramethylsilane) at 0.00 ppm.[10]

¹H NMR Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Singlet, broad | 1H | H -OOC- | The acidic proton of the carboxylic acid is highly deshielded and often broad. |

| ~7.5 - 8.0 | Singlet, broad | 1H | H -N- | The amide proton signal is typically a broad singlet. |

| ~7.2 - 7.8 | Multiplet | 3H | Ar-H | Aromatic protons on the substituted ring. Their exact shifts and coupling patterns depend on the electronic effects of the three substituents. |

| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |

| ~2.1 - 2.2 | Singlet | 3H | O=C-CH₃ | Protons of the acetyl methyl group. |

¹³C NMR Predicted Data:

| Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale |

| ~168 - 172 | C =O (Carboxylic Acid) | Carbonyl carbons are highly deshielded.[11] |

| ~168 - 170 | C =O (Amide) | Similar to the acid carbonyl, but slightly different electronic environment. |

| ~130 - 140 | Ar-C (quaternary) | Aromatic carbons attached to other non-hydrogen atoms (C-1, C-2, C-3). |

| ~115 - 130 | Ar-C H (methine) | Aromatic carbons bonded to hydrogen (C-4, C-5, C-6). |

| ~24 | O=C-C H₃ | Acetyl methyl carbon. |

| ~18 - 22 | Ar-C H₃ | Aromatic methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a fingerprint for the molecule.

-

Expected Molecular Ion [M+H]⁺: m/z ≈ 194.08

-

Expected Molecular Ion [M]⁺˙: m/z ≈ 193.07

-

Key Fragmentation: A primary fragmentation pathway is the loss of an acetyl group (CH₃CO•, 43 Da) or a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, leading to a significant peak at m/z ≈ 151. This corresponds to the mass of the 3-amino-2-methylbenzoic acid cation. Further fragmentation could involve the loss of water (18 Da) or carbon monoxide (28 Da) from the carboxylic acid group.

Chemical Reactivity and Solution Behavior

The reactivity of this compound is governed by its three functional groups.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), or reduction to a primary alcohol (using strong reducing agents like LiAlH₄).

-

Acetamido Group: This amide is relatively stable. However, it can be hydrolyzed back to the parent amine (3-amino-2-methylbenzoic acid) under strong acidic or basic conditions with heating. This property is sometimes utilized for protecting group strategies in multi-step syntheses.[12]

-

Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The directing effects of the existing substituents are complex: the methyl group is weakly activating and ortho-, para-directing; the carboxylic acid is deactivating and meta-directing; the acetamido group is moderately activating and ortho-, para-directing. The outcome of a substitution reaction would depend heavily on the specific reaction conditions.

Solution Behavior: Dimerization and Solvation

In apolar solvents or in the solid state, substituted benzoic acids commonly form hydrogen-bonded dimers through their carboxylic acid groups.[13] This self-association significantly influences their physical properties and can affect reactivity. In polar, hydrogen-bond accepting solvents (like DMSO or methanol), the benzoic acid is more likely to form hydrogen bonds with solvent molecules, disrupting the dimer formation.

Caption: Dimerization vs. Solvation of the carboxylic acid moiety.

Safety and Handling

| Hazard Category | Precautionary Measures | First Aid |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or goggles.[14] |

| Skin Irritation | May cause skin irritation. | Wear impervious gloves (e.g., nitrile). |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. | Handle in a well-ventilated area or use a fume hood. Avoid breathing dust. |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Handling & Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. Keep away from strong oxidizing agents. | N/A |

Applications in Research and Development

Substituted benzoic acids are foundational building blocks in medicinal chemistry.[16] The specific structure of this compound makes it a valuable intermediate for several reasons:

-

Scaffold for Drug Design: The aromatic ring provides a rigid core onto which other functional groups can be elaborated to interact with biological targets.

-

Analgesic and Anti-inflammatory Agents: Acetylated amino-salicylic acid derivatives have been investigated for their analgesic and anti-inflammatory properties, often as selective COX-2 inhibitors.[8][17] This compound shares structural motifs with this class of drugs.

-

Modulation of Physicochemical Properties: The acetamido group can form hydrogen bonds and the methyl group adds lipophilicity, allowing for fine-tuning of a potential drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is a well-defined organic compound with a rich chemical character derived from its combination of carboxylic acid, amide, and methyl-substituted aromatic functionalities. Its synthesis is straightforward from commercially available precursors, and its structure can be unambiguously confirmed through standard spectroscopic techniques. The predictable reactivity of its functional groups, combined with its structural similarity to known bioactive molecules, establishes it as a valuable and versatile intermediate for researchers engaged in the design and synthesis of novel compounds, particularly within the field of drug discovery. Proper adherence to safety protocols inferred from related structures is essential for its handling.

References

- Angew. Chem. Int. Ed. 2018, 57, 7205. (URL not directly available)

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Amino-p-toluic acid.

-

PubChem. (n.d.). 3-Acetoxy-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].

-

PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].

- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280. (URL not directly available)

-

SpectraBase. (n.d.). 3-Acetoacetamido-4-(hexadecyloxy)benzoic acid, methyl ester. Retrieved from [Link].

-

ChemicalRegister.com. (n.d.). This compound Suppliers. Retrieved from [Link].

-

ChemSrc. (n.d.). CAS 100193-10-0 2-Acetamido-3-acetoxybenzoic Acid Methyl Ester. Retrieved from [Link].

-

ChemSrc. (2025). 2-Acetamido-3-methylbenzoic acid. Retrieved from [Link].

-

PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum. Retrieved from [Link].

-

NP-MRD. (n.d.). 1H NMR Spectrum. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum. Retrieved from [Link].

-

PubChemLite. (n.d.). This compound (C10H11NO3). Retrieved from [Link].

-

da Silva, G. F., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link].

-

Wikipedia. (n.d.). m-Toluic acid. Retrieved from [Link].

-

NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

PubChem. (n.d.). 2-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].

- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link].

-

Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link].

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link].

-

Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link].

- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

-

NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. (n.d.). Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link].

-

MDPI. (2026). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Retrieved from [Link].

-

PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link].

Sources

- 1. This compound Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. 2-Acetamido-3-methylbenzoic acid | CAS#:67081-69-0 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: [chemicalbook.com]

- 4. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. archivepp.com [archivepp.com]

- 13. 3-Acetoxy-2-methylbenzoic acid | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Comprehensive Structure Elucidation of 3-Acetamido-2-methylbenzoic Acid

Foreword: The Imperative of Structural Certainty

In the landscape of chemical research, particularly within drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional architecture is paramount. The structure of a compound dictates its function, reactivity, and interaction with biological systems. Misinterpretation of a molecular structure can lead to flawed research, wasted resources, and potential safety concerns. This guide provides an in-depth, methodology-driven exploration of the structure elucidation of 3-Acetamido-2-methylbenzoic acid (C₁₀H₁₁NO₃), a substituted aromatic carboxylic acid. Our approach is not a mere recitation of steps but a logical workflow, demonstrating how multi-faceted analytical data is integrated to build an unshakeable, self-validating structural hypothesis.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The journey of structure elucidation begins with the most fundamental property: the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this initial step, providing an exact mass that corresponds to a unique elemental composition.

For this compound, the molecular formula is C₁₀H₁₁NO₃.[1] This formula is the bedrock upon which all subsequent analysis is built. From it, we derive the Degrees of Unsaturation (DoU), a crucial indicator of rings and/or multiple bonds within the structure.

DoU Calculation: DoU = C - (H/2) + (N/2) + 1 DoU = 10 - (11/2) + (1/2) + 1 DoU = 10 - 5.5 + 0.5 + 1 = 6

A DoU of 6 strongly suggests the presence of a highly unsaturated system. A benzene ring accounts for four degrees (one ring and three double bonds). The remaining two degrees point towards the presence of two additional π-bonds, which are logically assigned to the carbonyl groups of a carboxylic acid and an amide, aligning with the atoms present in the molecular formula (three oxygens and one nitrogen).

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a rapid and effective tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the characteristic vibrations of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for the key functional groups predicted by the molecular formula. The presence of a carboxylic acid is strongly indicated by the characteristically broad O-H stretching vibration that overlaps with C-H stretches.[2]

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 | N-H Stretch | Secondary Amide (-NH) |

| ~3300-2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1300 | C-O Stretch | Carboxylic Acid |

The distinct carbonyl absorptions for the carboxylic acid and the amide, along with the N-H and broad O-H stretches, provide a robust functional group fingerprint, confirming the initial hypothesis derived from the molecular formula.

The Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, we can determine the precise connectivity of atoms.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Dimethyl sulfoxide-d₆ is often chosen for its ability to dissolve carboxylic acids and to ensure the exchangeable -OH and -NH protons are observable.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A suite of experiments is run, including ¹H NMR, ¹³C NMR, and typically 2D experiments like COSY and HMBC for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.9 | Singlet, broad | 1H | H -OOC- | Carboxylic acid proton, highly deshielded, exchanges with D₂O. |

| ~9.5 | Singlet, broad | 1H | -NH - | Amide proton, deshielded by the adjacent carbonyl group. |

| ~7.8 | Doublet | 1H | Ar-H (H6) | Aromatic proton ortho to the deshielding -COOH group. |

| ~7.6 | Doublet | 1H | Ar-H (H4) | Aromatic proton para to the -COOH group. |

| ~7.2 | Triplet | 1H | Ar-H (H5) | Aromatic proton coupled to both H4 and H6. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | Methyl group attached directly to the aromatic ring. |

| ~2.1 | Singlet | 3H | -CO-CH₃ | Acetyl methyl group, slightly deshielded by the amide carbonyl. |

The splitting pattern of the three aromatic protons (a doublet, a triplet, and another doublet) is a classic signature of a 1,2,3-trisubstituted benzene ring, providing the first piece of strong evidence for the substitution pattern.

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | Amide C =O | Carbonyl carbon of the amide group. |

| ~168 | Acid C =O | Carbonyl carbon of the carboxylic acid group. |

| ~140 | Ar-C 3 | Aromatic carbon bonded to the nitrogen (acetamido group). |

| ~137 | Ar-C 1 | Aromatic carbon bonded to the carboxylic acid group. |

| ~133 | Ar-C 2 | Aromatic carbon bonded to the methyl group. |

| ~129 | Ar-C 5 | Aromatic CH carbon. |

| ~125 | Ar-C 6 | Aromatic CH carbon. |

| ~122 | Ar-C 4 | Aromatic CH carbon. |

| ~24 | -CO-C H₃ | Acetyl methyl carbon. |

| ~19 | Ar-C H₃ | Ring-bound methyl carbon. |

The observation of ten distinct signals (8 aromatic, 2 carbonyl, 2 methyl) is perfectly consistent with the proposed structure's lack of symmetry.

2D NMR: Confirming Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide the definitive links between fragments.

Key Predicted HMBC Correlations:

-

Correlation from the ring-methyl protons (~2.3 ppm) to the aromatic carbons C1, C2, and C3.

-

Correlation from the amide NH proton (~9.5 ppm) to the amide carbonyl carbon (~169 ppm) and the aromatic carbon C3 (~140 ppm).

-

Correlations from the aromatic proton H6 (~7.8 ppm) to the carboxylic acid carbonyl carbon (~168 ppm) and the aromatic carbon C2 (~133 ppm).

These correlations act as molecular glue, unequivocally connecting the carboxylic acid, methyl group, and acetamido group to the specific positions on the aromatic ring as dictated by the nomenclature.

Final Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides the final pieces of the puzzle: confirming the molecular weight and offering fragmentation data that supports the proposed structure.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water).

-

Analysis: The solution is injected into an LC-MS system, typically equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation in the initial analysis.

-

Data Acquisition: A full scan is acquired in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻. High-resolution measurement confirms the elemental formula. Tandem MS (MS/MS) can be performed to induce and analyze fragmentation.

Interpretation of Mass Spectra

-

Molecular Ion: HRMS analysis in positive ion mode would show a peak at m/z 194.0812, corresponding to the [M+H]⁺ ion for the formula C₁₀H₁₂NO₃⁺. In negative ion mode, a peak at m/z 192.0666 would correspond to the [M-H]⁻ ion for C₁₀H₁₀NO₃⁻.[1] This provides empirical confirmation of the molecular formula established earlier.

-

Fragmentation Analysis (MS/MS): The fragmentation pattern can reveal structural motifs. The proximity of the ortho methyl and carboxylic acid groups can sometimes lead to characteristic fragmentation, such as the loss of water, which is a known phenomenon for some ortho-substituted benzoic acids.[3][4]

Table 4: Expected Fragments in the ESI-MS/MS Spectrum of [M+H]⁺

| m/z | Loss | Fragment Identity |

| 176.07 | -18 (H₂O) | [M+H-H₂O]⁺ |

| 152.08 | -42 (C₂H₂O) | [M+H - ketene]⁺ (from acetamido) |

| 148.05 | -46 (HCOOH) | [M+H - formic acid]⁺ |

| 134.07 | -60 (CH₃COOH) | [M+H - acetic acid]⁺ |

Integrated Analysis: The Complete Picture

Logical Elucidation Workflow

The following diagram illustrates the logical flow of information, from the foundational molecular formula to the final, confirmed structure.

Caption: Logical workflow for the structure elucidation of the target molecule.

Conclusion

Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, the structure of this compound is unequivocally confirmed. The process begins with the determination of the molecular formula (C₁₀H₁₁NO₃) and degrees of unsaturation, which guides the interpretation of subsequent data. IR spectroscopy confirms the presence of carboxylic acid, amide, and aromatic functionalities. 1D and 2D NMR spectroscopy definitively establish the carbon-hydrogen framework, including the critical 1,2,3-trisubstitution pattern on the benzene ring. Finally, HRMS validates the molecular formula to a high degree of accuracy, and its fragmentation patterns are consistent with the assigned structure. This multi-technique, self-validating approach ensures the highest level of confidence in the final structural assignment, a cornerstone of scientific integrity in chemical research.

References

-

PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

Springer. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H11NO3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

-

Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetoxy-2-methylbenzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Acetamido-2,4,6-triiodobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C10H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merit.url.edu [merit.url.edu]

An In-Depth Technical Guide to the Synthesis of 3-Acetamido-2-methylbenzoic Acid

Introduction

3-Acetamido-2-methylbenzoic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure is a core component of Mefenamic Acid, a widely used analgesic and anti-inflammatory agent.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides a comprehensive overview of the predominant synthetic pathway to this compound, grounded in established chemical principles and validated experimental protocols. We will delve into the strategic choices behind the selected route, offering insights into reaction mechanisms, process optimization, and characterization, tailored for professionals in the pharmaceutical and chemical research sectors.

Retrosynthetic Analysis: A Strategic Overview

A logical retrosynthetic approach to this compound identifies the most direct and industrially viable pathway. The primary disconnection is the amide bond, leading back to the key precursor, 3-Amino-2-methylbenzoic acid. This amine can, in turn, be derived from the selective reduction of a nitro group, pointing to 2-Methyl-3-nitrobenzoic acid as a practical starting material. This strategy leverages common and high-yielding transformations central to organic synthesis.

Caption: Retrosynthetic pathway for this compound.

Core Synthesis Pathway: From Nitroarene to Final Product

The most robust and widely adopted synthesis follows a two-step sequence from 2-Methyl-3-nitrobenzoic acid: reduction of the nitro group followed by acetylation of the resulting amine.

Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid via Catalytic Hydrogenation

The conversion of the nitro group in 2-Methyl-3-nitrobenzoic acid to a primary amine is the critical first step. While historical methods employed stoichiometric reductants like iron powder in acidic media, these processes generate significant toxic iron sludge and aqueous waste, posing considerable environmental and cost challenges.[2][3]

Modern, more sustainable approaches overwhelmingly favor catalytic hydrogenation. This method offers high conversion rates, cleaner reaction profiles, and simpler product isolation, with the catalyst being recyclable.[2]

Expertise in Action: Choice of Catalyst and Conditions The selection of the catalyst is paramount for efficiency. Palladium on carbon (Pd/C) is a highly effective and common choice for nitro group reductions due to its high activity and selectivity.[4] Alternatively, supported nickel catalysts, such as Raney nickel or proprietary catalysts like 6504K nickel, are also employed, particularly in industrial settings, offering a cost-effective solution with high yields (over 95%).[2][3] The reaction is typically performed under a hydrogen atmosphere, with pressure and temperature optimized to ensure complete conversion while minimizing side reactions.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid [2][4]

Caption: Experimental workflow for the synthesis of 3-Amino-2-methylbenzoic Acid.

Detailed Steps:

-

Preparation: In a two-necked round-bottom flask or a suitable hydrogenation vessel, dissolve 2-Methyl-3-nitrobenzoic acid (e.g., 2.0 g, 11.0 mmol) in a suitable solvent such as ethyl acetate.[4]

-

Catalyst Addition: Carefully add a catalytic amount of 5% Palladium on carbon (Pd/C) (e.g., 0.10 g, 5% w/w) to the solution.[4]

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a hydrogen atmosphere (e.g., via a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 12-16 hours).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtration should be done in a well-ventilated hood as the catalyst can be pyrophoric.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-Amino-2-methylbenzoic acid.

-

Purification: The crude product can be purified by column chromatography (silica gel, using a dichloromethane/ethanol eluent) or recrystallization to yield a pure white solid.[4]

Table 1: Reaction Parameters for Hydrogenation

| Parameter | Value / Condition | Rationale & Trustworthiness | Source(s) |

| Starting Material | 2-Methyl-3-nitrobenzoic acid | Commercially available or synthesized via oxidation. | [4] |

| Solvent | Ethyl Acetate, Water, Ethanol | Good solubility for starting material; inert to reaction. | [2][4] |

| Catalyst | 5% Pd/C or Supported Nickel | High activity and selectivity for nitro reduction. | [2][4] |

| Atmosphere | Hydrogen (H₂) | The reducing agent for the catalytic cycle. | [4] |

| Temperature | Room Temperature to 125 °C | Reaction proceeds efficiently at ambient temp with Pd/C. | [2][4] |

| Pressure | Balloon to 2.0 MPa | Higher pressure can accelerate the reaction rate. | [2][4] |

| Typical Yield | >90% | Demonstrates an efficient and reliable transformation. | [2][4] |

Step 2: Synthesis of this compound via N-Acetylation

The final step is the selective N-acetylation of 3-Amino-2-methylbenzoic acid. This is a standard transformation where the nucleophilic amino group attacks an electrophilic acetyl source. Acetic anhydride is the most common and cost-effective reagent for this purpose.[5] The reaction is typically performed in a suitable solvent, and the acetic acid byproduct is either tolerated or neutralized with a mild base.[6]

Experimental Protocol: Acetylation of 3-Amino-2-methylbenzoic Acid [5] (This protocol is adapted from a validated procedure for the closely related anthranilic acid and is directly applicable).

-

Preparation: In a 25 mL Erlenmeyer flask, combine 3-Amino-2-methylbenzoic acid (e.g., 1.0 g, 6.6 mmol) with acetic anhydride (3-4 mL).

-

Reaction: Gently warm the mixture on a hot plate in a fume hood. The solid should dissolve upon heating. Continue to heat the solution for approximately 15-20 minutes to ensure the reaction goes to completion.

-

Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly add water (approx. 2 mL) to quench the excess acetic anhydride. This step is exothermic and will generate acetic acid.

-

Crystallization: Heat the mixture to boiling once more to ensure a homogeneous solution, then allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Isolate the precipitated solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the product, for instance, in a vacuum oven, to obtain the final this compound.

Table 2: Reaction Parameters for N-Acetylation

| Parameter | Value / Condition | Rationale & Trustworthiness | Source(s) |

| Starting Material | 3-Amino-2-methylbenzoic acid | Synthesized in the previous step. | [2][4] |

| Reagent | Acetic Anhydride | Common, effective, and economical acetylating agent. | [5][6] |

| Solvent | Acetic Anhydride (neat) | Can serve as both reagent and solvent. | [5] |

| Temperature | Gentle boiling | Provides sufficient energy to drive the reaction. | [5] |

| Work-up | Water quench, cooling | Decomposes excess reagent and induces crystallization. | [5] |

| Typical Yield | High (expected >85%) | N-acetylation is typically a high-yielding reaction. | [5] |

Characterization and Quality Control

Validation of the final product and key intermediate is crucial. Standard analytical techniques should be employed to confirm identity and purity.

-

3-Amino-2-methylbenzoic Acid (Intermediate):

-

Melting Point: 178-181 °C (literature).[1]

-

Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching vibrations (~3244 cm⁻¹), a C=O stretch for the carboxylic acid (~1724 cm⁻¹), and a C-N stretch (~1284 cm⁻¹).[4]

-

¹H NMR Spectroscopy: Expected signals for aromatic protons, the amine protons (broad), the methyl group, and the carboxylic acid proton.

-

-

This compound (Final Product):

-

Infrared (IR) Spectroscopy: Appearance of a new amide C=O stretch (~1680-1700 cm⁻¹) and disappearance of the primary N-H stretching pattern, replaced by a single secondary amide N-H stretch.

-

¹H NMR Spectroscopy: Appearance of a new singlet for the acetyl methyl group (~2.1 ppm) and a downfield shift of the aromatic proton adjacent to the new amide group. The amine protons are replaced by a single amide proton signal.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₁₁NO₃ (193.19 g/mol ).

-

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the catalytic hydrogenation of 2-Methyl-3-nitrobenzoic acid, followed by N-acetylation with acetic anhydride. This pathway is characterized by high yields, operational simplicity, and the use of modern, environmentally conscious methods. The provided protocols represent a self-validating and reliable system for producing this important pharmaceutical intermediate, grounded in established and authoritative chemical literature.

References

-

Hancock Lab. Acetylation (or Succinylation) of Amino Groups on Proteins. Available from: [Link]

-

IonSource. Acetylation of Peptides and Proteins: Monograph 0003. (2007-02-17). Available from: [Link]

-

Leggio, A., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available from: [Link]

-

MySkinRecipes. 3-Amino-2-methylbenzoic acid. Available from: [Link]

-

Patsnap | Eureka. Method for preparing 3-amino-2-methyl benzoic acid. Available from: [Link]

- Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

- Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

-

PrepChem.com. Synthesis of 3-amino-benzoic acid. Available from: [Link]

-

PubChem. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101. Available from: [Link]

-

WebAssign. Experiment 8 - Amide Preparation. Available from: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 3. Method for preparing 3-amino-2-methyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. webassign.net [webassign.net]

- 6. benchchem.com [benchchem.com]

Starting materials for 3-Acetamido-2-methylbenzoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 3-Acetamido-2-methylbenzoic Acid: A Comparative Analysis of Key Starting Materials

Introduction

This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of various organic compounds, particularly within the pharmaceutical and fine chemical industries. Its specific substitution pattern—an acetamido group ortho to a methyl group and meta to a carboxylic acid—makes it a crucial intermediate for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs) and other specialty chemicals[1].

The efficient and scalable synthesis of this molecule is paramount for researchers and drug development professionals. The choice of starting material fundamentally dictates the synthetic strategy, influencing factors such as cost, step economy, yield, safety, and environmental impact. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the two primary synthetic routes to this compound. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis to guide scientists in selecting the optimal pathway for their specific objectives.

Chapter 1: Synthesis via Aromatic Substitution and Functional Group Interconversion

Core Strategy: The Nitro-Reduction Pathway

This classical and robust synthetic approach begins with a starting material where the core substitution pattern is already established: 2-methyl-3-nitrobenzoic acid. The strategy relies on a straightforward functional group interconversion—specifically, the reduction of a nitro group to an amine, followed by acetylation. This pathway is often favored in process chemistry due to its predictability, high yields, and the use of well-understood, scalable reaction classes. The primary advantage is the avoidance of complex C-H activation steps, as the regiochemistry is locked in from the start[2].

Caption: Workflow for the synthesis starting from 2-methyl-3-nitrobenzoic acid.

Step 1.1: Reduction of 2-Methyl-3-nitrobenzoic Acid

The conversion of the nitro group to a primary amine is the critical first step. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and environmentally benign nature, with water being the primary byproduct.

Causality and Experimental Choices: The selection of a catalyst is crucial. Palladium on carbon (Pd/C) is a highly effective and common choice for nitro group reductions, operating under relatively mild conditions[3]. Alternatively, nickel-based catalysts, such as Raney Nickel or specialized nickel catalysts like 6504K nickel, can be employed, often under higher pressure and temperature, and have been shown to provide excellent yields (>95%) in industrial settings[4]. The choice of solvent is typically a polar protic or aprotic solvent that can dissolve the starting material and is stable to the reaction conditions, such as ethyl acetate or water[3][4].

| Parameter | Method A: Pd/C Catalysis | Method B: Nickel Catalysis |

| Starting Material | 2-Methyl-3-nitrobenzoic acid | 2-Methyl-3-nitrobenzoic acid (as a salt) |

| Catalyst | 5% Palladium on Carbon (Pd/C) | 6504K Nickel Catalyst |

| Solvent | Ethyl Acetate | Water |

| Hydrogen Source | Hydrogen Gas (balloon pressure) | Hydrogen Gas |

| Pressure | ~1 atm | 2.0 MPa |

| Temperature | Room Temperature | 125 °C |

| Reported Yield | ~90%[3] | >95%[4] |

| Reference | ChemicalBook[3] | CN104072383A[4] |

Experimental Protocol (Method A: Pd/C Catalysis):

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen inlet (e.g., a balloon), dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethyl acetate.

-

Carefully add 5% Pd/C catalyst (typically 5 mol% Pd) to the solution.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) for 12-16 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid, which can be purified by column chromatography or used directly in the next step if sufficiently pure[3].

Step 1.2: Acetylation of 3-Amino-2-methylbenzoic Acid

This step involves the acylation of the newly formed amino group to yield the final acetamide product. The reaction is a standard nucleophilic acyl substitution.

Causality and Experimental Choices: The choice of acetylating agent is typically between acetic anhydride and acetyl chloride. Acetic anhydride is often preferred as it is less corrosive and the byproduct, acetic acid, is easier to handle than the hydrochloric acid generated from acetyl chloride[5]. The reaction is often run in the presence of a mild base (like sodium bicarbonate or pyridine) to neutralize the acidic byproduct, driving the reaction to completion[5].

Experimental Protocol (Acetylation with Acetic Anhydride):

-

Suspend 3-amino-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).

-

Add a base (e.g., sodium bicarbonate, 1.2 eq) to the mixture.

-

Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove unreacted acid and acetic acid[5].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product[6].

Chapter 2: Synthesis via Directed ortho-Metalation (DoM)

Core Strategy: C-H Functionalization of o-Toluidine

This elegant and convergent approach utilizes the principles of modern synthetic chemistry, specifically Directed ortho-Metalation (DoM). The synthesis begins with the inexpensive and readily available bulk chemical, o-toluidine (2-methylaniline). An acetyl group is first installed on the nitrogen, which then serves as a "Directed Metalation Group" (DMG) to guide a strong base to deprotonate the specific C-H bond at the C3 position. This regioselective C-H activation allows for the direct installation of the carboxylic acid group.

Causality and Experimental Choices: The power of DoM lies in its ability to override the inherent electronic preferences of the aromatic ring. The acetamido group is a potent DMG because its carbonyl oxygen can chelate to the lithium atom of an organolithium base (e.g., n-BuLi or s-BuLi)[7][8]. This chelation creates a temporary six-membered ring intermediate that positions the base in close proximity to the C3 proton, dramatically increasing its kinetic acidity and leading to selective deprotonation at that site over the more sterically hindered C6 position[9][10]. The resulting aryllithium species is a powerful nucleophile that readily attacks carbon dioxide (dry ice) to form the carboxylate.

Caption: Workflow for the synthesis starting from o-toluidine via Directed ortho-Metalation.

Step 2.1: N-Acetylation of o-Toluidine

This initial step is critical for installing the directing group. It is a straightforward and typically high-yielding reaction.

Experimental Protocol:

-

Dissolve o-toluidine (1.0 eq) in a suitable solvent like glacial acetic acid or an inert solvent like dichloromethane.

-

Add acetic anhydride (1.05 eq) slowly to the solution. The reaction is often exothermic.

-

Stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product, N-acetyl-o-toluidine[11].

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The product is often pure enough for the next step without further purification.

Step 2.2: Ortho-Lithiation and Carboxylation

This is the key C-H functionalization step and requires stringent anhydrous and anaerobic conditions.

Experimental Protocol:

-

Set up a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

-

Dissolve the dried N-acetyl-o-toluidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, ~2.2 eq) in hexanes via syringe. A color change is typically observed, indicating the formation of the lithiated species.

-

Stir the reaction at -78 °C for 1-2 hours to ensure complete metalation.

-

In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF.

-

Cannulate the cold aryllithium solution slowly into the dry ice slurry with vigorous stirring. This step is highly exothermic.

-

Allow the mixture to warm to room temperature overnight.

-

Quench the reaction by carefully adding water. Acidify the aqueous layer to pH ~2 with concentrated HCl.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Chapter 3: Comparative Analysis and Process Considerations

The choice between these two synthetic routes is not merely academic; it has significant practical implications for cost, scale, safety, and equipment requirements.

| Feature | Route 1: Nitro-Reduction | Route 2: Directed ortho-Metalation (DoM) |

| Starting Material | 2-Methyl-3-nitrobenzoic acid: A specialty chemical, potentially less available and more expensive[12]. | o-Toluidine: An inexpensive, readily available bulk chemical. |

| Step Economy | Fewer functionalization steps if starting material is available. Linear synthesis. | More convergent. Builds complexity directly from a simple starting material. |

| Overall Yield | Generally high and reliable, with patented processes reporting >90% overall yields[3][4]. | Can be high, but sensitive to reaction conditions (moisture, temperature). |

| Scalability | Highly scalable. Catalytic hydrogenation is a standard industrial process. | Challenging to scale. Requires large volumes of cryogenic solvent and handling of pyrophoric n-BuLi. |

| Safety & Handling | Involves handling of flammable solvents and hydrogen gas under pressure. Catalysts can be pyrophoric. | Involves highly reactive, pyrophoric organolithium reagents and requires strict cryogenic (-78 °C) and inert atmosphere conditions. |

| Environmental Impact | Uses heavy metal catalysts (Pd, Ni) which require recovery/disposal. Solvents are common. | Generates lithium salt waste and requires significant energy for cooling. Uses hydrocarbon and ether solvents. |

| Ideal Application | Large-scale manufacturing, process chemistry, environments where robustness and predictability are key. | Academic research, small-scale synthesis, medicinal chemistry where speed and convergence are valued. |

Expertise & Trustworthiness Insights:

For drug development professionals operating under GMP (Good Manufacturing Practice) conditions, Route 1 (Nitro-Reduction) is almost always the preferred path. Its self-validating system relies on well-established, robust reactions that are easier to control and document on a large scale. The risks associated with catalytic hydrogenation are well-understood and can be engineered for safety.

Conversely, Route 2 (DoM) offers significant advantages in a discovery or early-stage development setting. Its convergence allows for the rapid synthesis of analogs by varying the starting aniline or the quenching electrophile. While the handling of organolithiums requires a higher level of technical skill and specialized equipment, it provides a powerful and flexible tool for the research scientist.

Conclusion

The synthesis of this compound can be effectively achieved via two distinct and logical pathways. The classical route, starting from 2-methyl-3-nitrobenzoic acid, offers a robust, high-yielding, and scalable method ideal for industrial production. Its reliance on well-understood functional group interconversions ensures process safety and predictability. The more modern Directed ortho-Metalation route, starting from o-toluidine, provides an elegant and convergent solution that is highly valuable in research and discovery settings for its efficiency in building molecular complexity. The ultimate choice of starting material and synthetic strategy must be a carefully considered decision, balancing the project's scale, budget, timeline, and available technical resources.

References

- Method for preparing 3-amino-2-methyl benzoic acid. CN104072383A.

-

2-Methyl-3-nitrobenzoic Acid: A Key Organic Synthesis Building Block. APCPharma. [Link]

- Preparation method of 3-methyl-2-aminobenzoic acid. CN111732520A.

-

3-Amino-2-methylbenzoic acid. MySkinRecipes. [Link]

-

Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

2-Methyl-3-nitrobenzoic acid. PubChem, National Institutes of Health. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Directed (ortho) Metallation. University of Liverpool. [Link]

- New 2-methyl-3-nitrobenzoic acid preparation method. CN105130820A.

-

ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

-

Synthesis of N-acetyl-o-toluidine. PrepChem.com. [Link]

- Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. US5910605A.

-

Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. ResearchGate. [Link]

Sources

- 1. 3-Amino-2-methylbenzoic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. baranlab.org [baranlab.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. prepchem.com [prepchem.com]

- 12. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

3-Amino-2-methylbenzoic acid acetylation to 3-Acetamido-2-methylbenzoic acid

An In-depth Technical Guide to the Acetylation of 3-Amino-2-methylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, 3-amino-2-methylbenzoic acid stands out as a versatile molecular building block.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, makes it a valuable precursor for a wide array of complex organic molecules, including anti-inflammatory agents and other active pharmaceutical ingredients (APIs).[1][2]

The selective modification of one functional group in the presence of another is a cornerstone of modern organic synthesis. The acetylation of the amino group in 3-amino-2-methylbenzoic acid to form 3-acetamido-2-methylbenzoic acid is a quintessential example of a protection strategy. This reaction converts the highly reactive primary amine into a less reactive and more stable amide. This strategic move is often critical in multi-step syntheses to prevent unwanted side reactions at the amino group, particularly during oxidation or other electrophilic transformations that might be required elsewhere on the molecule.[3]

This technical guide provides a comprehensive exploration of the acetylation of 3-amino-2-methylbenzoic acid. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss methods for purification and characterization, and highlight critical safety considerations. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this transformation with precision and confidence.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of 3-amino-2-methylbenzoic acid to its acetylated counterpart is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established pathway where the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

The causality of this choice is clear: acetic anhydride is a highly effective and readily available acetylating agent. Its symmetrical structure provides two electrophilic centers, and the acetate ion is an excellent leaving group, which drives the reaction towards completion.

The mechanism unfolds in two key stages:

-

Nucleophilic Attack: The amino group (-NH₂) of 3-amino-2-methylbenzoic acid attacks a carbonyl carbon of acetic anhydride. This leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen acquires a negative charge and the nitrogen atom a positive charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and an acetate ion is expelled as the leaving group. A final deprotonation step, typically by the acetate ion or another base in the medium, neutralizes the positively charged nitrogen, yielding the stable amide product, this compound, and acetic acid as a byproduct.

Data Presentation

Quantitative Data Summary

For clarity and ease of reference, the physical and chemical properties of the key reagents are summarized below.

| Property | 3-Amino-2-methylbenzoic Acid | Acetic Anhydride |

| Molecular Formula | C₈H₉NO₂ | C₄H₆O₃ |

| Molar Mass | 151.16 g/mol [4] | 102.09 g/mol |

| Appearance | White to light yellow powder/crystal | Colorless liquid |

| Melting Point | 186-189 °C | -73 °C |

| Boiling Point | Not available | 139.8 °C |

| Hazards | Skin and eye irritant[5][6] | Corrosive, flammable, causes severe burns |

Experimental Protocols & Methodologies

This section details a robust, self-validating protocol for the synthesis, purification, and characterization of this compound.

Diagram: Experimental Workflow

The overall experimental process is illustrated in the following flowchart.

Sources

Spectroscopic Profile of 3-Acetamido-2-methylbenzoic Acid: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3-Acetamido-2-methylbenzoic acid, a compound of interest in medicinal chemistry. An extensive review of scientific literature and chemical databases reveals a notable scarcity of experimentally determined spectroscopic data for this specific molecule. Consequently, this document leverages a predictive approach, grounded in the established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the known spectral data of its synthetic precursor, 3-Amino-2-methylbenzoic acid, and its structural isomers, 2-Acetamidobenzoic acid and 4-Acetamidobenzoic acid, we present a detailed theoretical spectroscopic profile. This guide is intended to serve as a foundational reference for researchers, aiding in the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction: The Rationale for Spectroscopic Characterization

This compound belongs to a class of substituted benzoic acids, which are prevalent scaffolds in the development of pharmacologically active agents. The precise arrangement of the acetamido, methyl, and carboxylic acid functionalities on the aromatic ring dictates the molecule's physicochemical properties, including its solubility, lipophilicity, and potential for intermolecular interactions with biological targets.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating molecular structure. This guide will focus on the three primary spectroscopic methods used for the characterization of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment and connectivity of atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides insights into its structure through the analysis of fragmentation patterns.

Given the absence of published experimental data, this guide will construct a predicted spectroscopic profile for this compound. This predictive analysis is based on the well-understood effects of N-acetylation on the spectroscopic signatures of aromatic amines.

Synthetic Pathway and Its Implications for Spectroscopic Analysis

The most direct synthetic route to this compound is the acetylation of its corresponding amine precursor, 3-Amino-2-methylbenzoic acid. This reaction is typically achieved using acetic anhydride or acetyl chloride.

Caption: Synthetic route to this compound.

Understanding this synthetic pathway is crucial for interpreting the spectra of a synthesized sample. Incomplete reactions would result in the presence of the starting material, 3-Amino-2-methylbenzoic acid, which would be detectable in the NMR, IR, and MS spectra.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a map of the proton environments in a molecule. The predicted chemical shifts for this compound are based on the transformation of the electron-donating amino group (-NH₂) to the less activating, sterically bulkier acetamido group (-NHCOCH₃). This change will induce downfield shifts in the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| COOH | ~12-13 | Broad Singlet | 1H | The carboxylic acid proton is acidic and its chemical shift can be variable and concentration-dependent. |

| NH | ~9.5-10.5 | Singlet | 1H | The amide proton signal is typically a singlet and appears downfield. |

| H-6 | ~7.8-8.0 | Doublet | 1H | Deshielded by the adjacent carboxylic acid group and the acetamido group. |

| H-4 | ~7.6-7.8 | Doublet | 1H | Influenced by the ortho-acetamido and para-methyl groups. |

| H-5 | ~7.3-7.5 | Triplet | 1H | Coupled to both H-4 and H-6. |

| Ar-CH₃ | ~2.3-2.5 | Singlet | 3H | The methyl group on the aromatic ring is a singlet. |

| COCH₃ | ~2.0-2.2 | Singlet | 3H | The methyl protons of the acetyl group are in a distinct chemical environment and appear as a sharp singlet. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The conversion of the amino group to an acetamido group will have a noticeable effect on the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| COOH | ~168-170 | The carboxylic acid carbonyl carbon is typically found in this downfield region. |

| COCH₃ | ~169-171 | The amide carbonyl carbon also appears in a similar downfield region. |

| C-3 (C-NH) | ~138-140 | The carbon attached to the nitrogen will be shifted downfield upon acetylation. |

| C-1 (C-COOH) | ~133-135 | The carbon bearing the carboxylic acid group. |

| C-2 (C-CH₃) | ~130-132 | The carbon attached to the methyl group. |

| C-6 | ~128-130 | Aromatic CH carbon. |

| C-4 | ~125-127 | Aromatic CH carbon. |

| C-5 | ~123-125 | Aromatic CH carbon. |

| COCH₃ | ~24-26 | The methyl carbon of the acetyl group. |

| Ar-CH₃ | ~18-20 | The methyl carbon attached to the aromatic ring. |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is instrumental in confirming the presence of key functional groups. The acetylation of 3-Amino-2-methylbenzoic acid will introduce a new, strong absorption band corresponding to the amide carbonyl group and will change the N-H stretching region.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Very Broad | O-H Stretch |

| N-H (Amide) | 3200-3400 | Medium, Sharp | N-H Stretch |

| C-H (Aromatic) | 3000-3100 | Weak to Medium | C-H Stretch |

| C-H (Aliphatic) | 2850-2960 | Weak to Medium | C-H Stretch |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp | C=O Stretch |

| C=O (Amide I) | 1640-1680 | Strong, Sharp | C=O Stretch |

| N-H (Amide II) | 1510-1550 | Medium to Strong | N-H Bend |

| C=C (Aromatic) | 1450-1600 | Medium | C=C Stretch |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁NO₃), the expected molecular weight is 193.20 g/mol .

-

Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 193.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (-OH, 17 amu): A peak at m/z = 176.

-

Loss of a carboxyl group (-COOH, 45 amu): A peak at m/z = 148.

-

Loss of ketene (CH₂=C=O, 42 amu) from the molecular ion: A significant peak at m/z = 151, corresponding to the precursor ion, 3-Amino-2-methylbenzoic acid. This is a very characteristic fragmentation for N-acetylated aromatic compounds.

-

Formation of an acylium ion (CH₃CO⁺): A peak at m/z = 43.

-

Caption: Predicted MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

7.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition:

-

Record the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Record the ¹³C NMR spectrum using the same sample.

-

-

Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

7.2. IR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the sample on the ATR crystal.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction and process the spectrum.

7.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

References

Due to the predictive nature of this guide, direct references for the experimental data of this compound are not available. The predictions are based on fundamental principles of spectroscopic interpretation and data from analogous compounds available in public databases. For data on related compounds, please consult the following resources:

-

PubChem: National Center for Biotechnology Information. PubChem Compound Database. [Link]

An In-depth Technical Guide to Acetamido-Methylbenzoic Acids: Focus on 2-Acetamido-3-methylbenzoic Acid

Introduction

Acetamido-methylbenzoic acids are a class of organic compounds that feature a benzene ring substituted with acetamido, methyl, and carboxylic acid groups. These molecules are of significant interest to researchers in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules, including pharmaceuticals. The specific arrangement of the functional groups on the aromatic ring gives rise to various isomers, each with unique chemical and physical properties.

This guide provides a comprehensive overview of this class of compounds, with a specific focus on 2-Acetamido-3-methylbenzoic acid (CAS: 67081-69-0) . The selection of this particular isomer is based on the availability of reliable scientific data, allowing for a more in-depth analysis. A significant challenge in the study of these compounds is the clear identification of specific isomers, as illustrated by the ambiguity surrounding the CAS number for "3-Acetamido-2-methylbenzoic acid". To address this, a comparative table of identifiers for several closely related isomers is provided below to aid researchers in their accurate identification.

Comparative Identifiers of Acetamido-Methylbenzoic Acid Isomers

For clarity and to prevent potential confusion in sourcing and experimentation, the following table distinguishes between several isomers of acetamido-methylbenzoic acid.

| Compound Name | CAS Number | Molecular Formula |

| 2-Acetamido-3-methylbenzoic acid | 67081-69-0 [1][2] | C₁₀H₁₁NO₃ |

| This compound | Not clearly assigned | C₁₀H₁₁NO₃ |

| 4-Acetamido-2-methylbenzoic acid | 103204-69-9 | C₁₀H₁₁NO₃ |

| 4-Acetamido-3-methylbenzoic acid | 37901-92-1 | C₁₀H₁₁NO₃ |

| 3-Acetamido-4-methyl-2-nitrobenzoic acid | 7356-52-7 | C₁₀H₁₀N₂O₅ |

Part 1: Core Identifiers and Physicochemical Properties of 2-Acetamido-3-methylbenzoic acid

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the key identifiers and physicochemical characteristics of 2-Acetamido-3-methylbenzoic acid.

| Identifier | Value | Source |

| CAS Number | 67081-69-0 | [1][2] |

| IUPAC Name | 2-Acetamido-3-methylbenzoic acid | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)NC(=O)C | |

| InChI Key | LUSVQRVZKWYZSU-UHFFFAOYSA-N | |

| Appearance | Light yellow powder (predicted) | [3] |

| Melting Point | 173-177 °C (for the precursor 2-amino-3-methylbenzoic acid) | [3] |

| Purity | ≥95.0% (by HPLC for the precursor 2-amino-3-methylbenzoic acid) | [3] |

Note: Some physical properties are for the closely related precursor, 2-amino-3-methylbenzoic acid, and are provided as an estimate.

Part 2: Synthesis of 2-Acetamido-3-methylbenzoic acid

The synthesis of 2-Acetamido-3-methylbenzoic acid can be logically approached through a multi-step process starting from commercially available reagents. The proposed pathway involves the nitration of m-toluic acid, followed by the reduction of the nitro group and subsequent acetylation.

Plausible Synthetic Pathway

A reliable synthetic route to 2-Acetamido-3-methylbenzoic acid is outlined below. This pathway is advantageous as it utilizes common laboratory reagents and well-established chemical transformations.

Sources

Solubility profile of 3-Acetamido-2-methylbenzoic acid

An In-depth Technical Guide to the Solubility Profile of 3-Acetamido-2-methylbenzoic Acid